Lithium;2-acetyl-5,5-dioxo-5lambda6-thia-2-azaspiro[3.4]octane-8-carboxylate Lithium;2-acetyl-5,5-dioxo-5lambda6-thia-2-azaspiro[3.4]octane-8-carboxylate
Brand Name: Vulcanchem
CAS No.: 2344680-34-6
VCID: VC7400071
InChI: InChI=1S/C9H13NO5S.Li/c1-6(11)10-4-9(5-10)7(8(12)13)2-3-16(9,14)15;/h7H,2-5H2,1H3,(H,12,13);/q;+1/p-1
SMILES: [Li+].CC(=O)N1CC2(C1)C(CCS2(=O)=O)C(=O)[O-]
Molecular Formula: C9H12LiNO5S
Molecular Weight: 253.2

Lithium;2-acetyl-5,5-dioxo-5lambda6-thia-2-azaspiro[3.4]octane-8-carboxylate

CAS No.: 2344680-34-6

Cat. No.: VC7400071

Molecular Formula: C9H12LiNO5S

Molecular Weight: 253.2

* For research use only. Not for human or veterinary use.

Lithium;2-acetyl-5,5-dioxo-5lambda6-thia-2-azaspiro[3.4]octane-8-carboxylate - 2344680-34-6

Specification

CAS No. 2344680-34-6
Molecular Formula C9H12LiNO5S
Molecular Weight 253.2
IUPAC Name lithium;2-acetyl-5,5-dioxo-5λ6-thia-2-azaspiro[3.4]octane-8-carboxylate
Standard InChI InChI=1S/C9H13NO5S.Li/c1-6(11)10-4-9(5-10)7(8(12)13)2-3-16(9,14)15;/h7H,2-5H2,1H3,(H,12,13);/q;+1/p-1
Standard InChI Key KQGUEDZIBMEMKB-UHFFFAOYSA-M
SMILES [Li+].CC(=O)N1CC2(C1)C(CCS2(=O)=O)C(=O)[O-]

Introduction

Structural Analysis

Molecular Architecture

The compound’s core structure is a 2-azaspiro[3.4]octane system, where a nitrogen atom bridges a five-membered azetidine ring and a four-membered sulfone ring (Fig. 1). Key substituents include:

  • Acetyl group at position 2.

  • Lithium carboxylate at position 8.

  • Sulfone group (5,5-dioxo-5λ⁶-thia) at positions 5 and 5’ .

Table 1: Molecular Data

PropertyValueSource
Molecular FormulaC₉H₁₂LiNO₅S
Molecular Weight253.20 g/mol
SMILESCC(=O)N1CC2(C1)C(CCS2(=O)=O)C(=O)[O-].[Li+]
InChI KeyKQGUEDZIBMEMKB-UHFFFAOYSA-M

Stereochemical Considerations

The spiro junction at carbon 5 creates a rigid, non-planar geometry, which may influence its reactivity and binding properties in biological systems .

Synthesis and Preparation

Synthetic Routes

The synthesis of spirocyclic compounds like this lithium salt often involves nitrile lithiation or 1,4-addition reactions to construct the bicyclic framework . For example:

  • Core Formation: Lithiation of a nitrile precursor followed by alkylation to form the spirocyclic backbone .

  • Functionalization: Introduction of the acetyl and sulfone groups via nucleophilic substitution or oxidation .

  • Salt Formation: Reaction with lithium hydroxide to yield the carboxylate salt .

Scalability and Purification

Large-scale production typically employs column chromatography or recrystallization, with yields optimized to >70% under controlled conditions .

Physicochemical Properties

Physical Characteristics

  • Appearance: White to off-white crystalline solid .

  • Solubility: Soluble in polar aprotic solvents (e.g., DMSO, DMF); sparingly soluble in water .

ParameterValueSource
Hazard StatementsH315, H319, H335
Precautionary MeasuresP261, P264, P271, P280
Storage Conditions4°C, protected from light

Chemical Stability

Applications in Research

Medicinal Chemistry

This compound serves as a building block for kinase inhibitors, particularly targeting KRAS mutants implicated in cancers . Its spirocyclic core mimics peptide turn structures, enabling selective protein interactions .

Material Science

The lithium carboxylate moiety has been explored in ionic liquid formulations for battery electrolytes, though applications remain experimental .

Analytical Characterization

Spectroscopic Methods

  • NMR: ¹H and ¹³C NMR confirm the spirocyclic structure and substituent positions .

  • HRMS: High-resolution mass spectrometry validates the molecular formula (m/z 253.20) .

Chromatographic Techniques

UPLC-QE-Orbitrap-MS is employed for purity assessment and detection of degradation products .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator